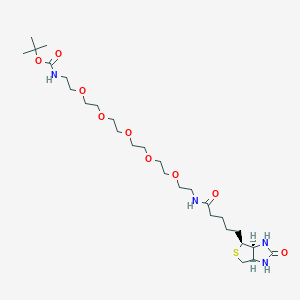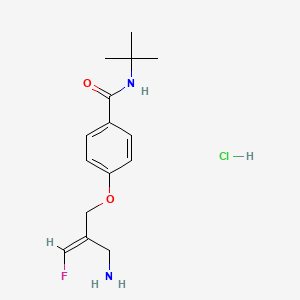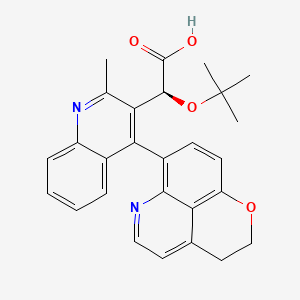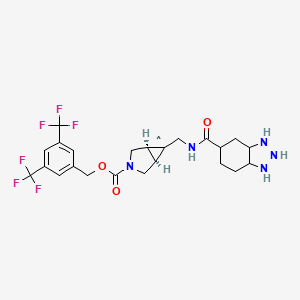
Biotin-PEG5-NH-Boc
Descripción general
Descripción
Biotin-PEG5-NH-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Biotin-PEG5-NH-Boc can be used in the synthesis of a series of PROTACs . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Molecular Structure Analysis
The molecular formula of Biotin-PEG5-NH-Boc is C₂₇H₅₀N₄O₉S . Its molecular weight is 606.77 . The IUPAC name is tert-butyl N- [2- [2- [2- [2- [2- [2- [5- [ (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno [3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
Biotin-PEG5-NH-Boc contains biotin and Boc protected amine moieties . The biotin group is used for the conjugation of proteins and can also be used for chemical labeling . Boc is acid labile, which produces a free amine upon removal which can be further reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of Biotin-PEG5-NH-Boc are closely related to its structure and composition . It has a molecular weight of 606.77 and a molecular formula of C₂₇H₅₀N₄O₉S . More detailed properties could not be found in the search results.Aplicaciones Científicas De Investigación
PROTAC Linker
Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This linker can be used in the synthesis of a series of PROTACs .
Drug Development
In drug development, Biotin-PEG5-NH-Boc can be used to improve the solubility, stability, pharmacokinetics, and immunogenicity of various molecules, including drugs . The PEG part of the molecule enhances its biocompatibility and reduces its immunogenicity .
Protein Labeling
Biotin-PEG5-NH-Boc can be used to label proteins. The biotin part of the molecule forms a strong bond with the nitrogen atom of the lysine residue in proteins . This bond is stable and specific, and can be used to label proteins in various assays and applications .
Protein Purification
The biotin-lysine bond formed by Biotin-PEG5-NH-Boc can also be used to purify proteins. Proteins labeled with biotin can be captured by avidin or streptavidin, two proteins that bind specifically to biotin .
Protein Immobilization
Biotin-PEG5-NH-Boc can be used to immobilize proteins on various surfaces. This is useful in the development of biosensors, biochips, and other biotechnology applications .
High-throughput and Multiplexed Assays
Biotin-PEG5-NH-Boc can be used in various formats, such as biotinylated beads, plates, membranes, or microarrays, which can enable high-throughput and multiplexed assays .
Mecanismo De Acción
Target of Action
Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of Biotin-PEG5-NH-Boc, therefore, are the proteins that it is designed to degrade.
Mode of Action
Biotin-PEG5-NH-Boc operates by connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Biotin-PEG5-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, Biotin-PEG5-NH-Boc triggers the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.
Pharmacokinetics
The pharmacokinetics of Biotin-PEG5-NH-Boc are influenced by its PEG-based structure . PEGylation, or the addition of PEG to a molecule, can alter the pharmacokinetics of various drugs, improving their therapeutic potential . PEGylation can lead to a longer circulating half-life of the drug, altering the balance between pharmacodynamic and pharmacokinetic properties .
Result of Action
The primary result of Biotin-PEG5-NH-Boc’s action is the selective degradation of target proteins . This degradation can disrupt the normal function of these proteins within cells, potentially leading to therapeutic effects depending on the specific proteins targeted.
Action Environment
The action of Biotin-PEG5-NH-Boc can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its PEG component, allows it to be used in aqueous reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDPDJYPEFICFA-FIXSFTCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG5-NH-Boc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)


![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)



![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)